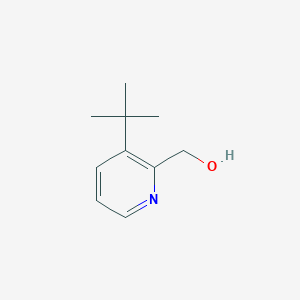
(3-(tert-Butyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(tert-Butyl)pyridin-2-yl)methanol: is an organic compound that features a pyridine ring substituted with a tert-butyl group at the third position and a hydroxymethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butyl)pyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(tert-butyl)pyridine with formaldehyde in the presence of a reducing agent. This reaction typically takes place under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(tert-Butyl)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the pyridine ring, where electrophilic or nucleophilic reagents replace the hydrogen atoms. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acylating agents, various solvents, and catalysts.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, alkylated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(tert-Butyl)pyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features can be exploited to develop drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3-(tert-Butyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
(3-(tert-Butyl)pyridin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the fourth position.
(3-(tert-Butyl)pyridin-2-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3-(tert-Butyl)pyridin-2-yl)ketone: Similar structure but with a ketone group instead of a hydroxymethyl group.
Uniqueness: (3-(tert-Butyl)pyridin-2-yl)methanol is unique due to the presence of both the tert-butyl and hydroxymethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(3-tert-butylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-5-4-6-11-9(8)7-12/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
UEWNTKHAECPDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
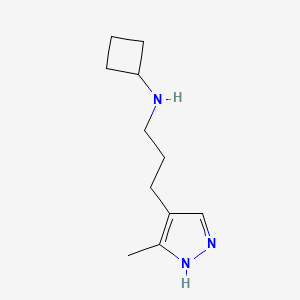
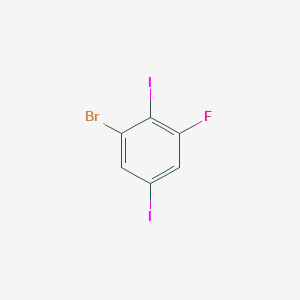
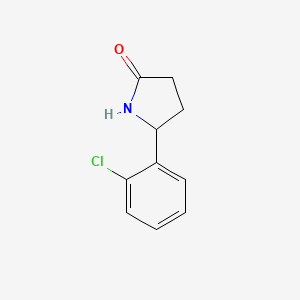



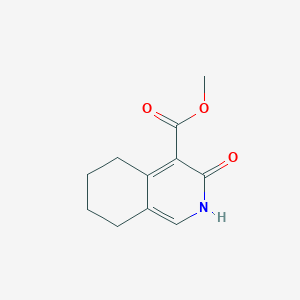
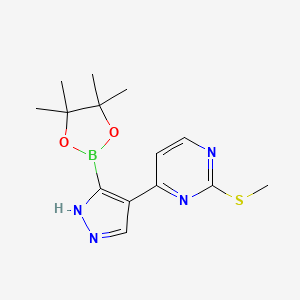
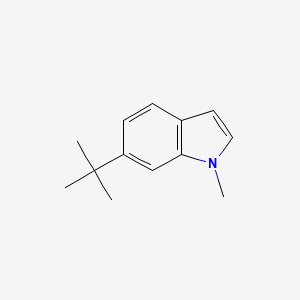
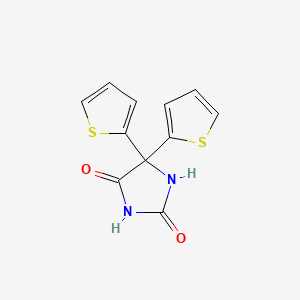
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
